molecular formula C10H12BrN B6343168 (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1213003-24-7

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B6343168
CAS RN: 1213003-24-7
M. Wt: 226.11 g/mol
InChI Key: JBGXAYOORBASGV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (R-6-Br-THN) is an important organic compound used in many scientific research applications. It is a chiral compound, meaning it has two different forms, and can be used as a building block for synthesizing other compounds. R-6-Br-THN is a versatile compound with many potential uses, and is of particular interest to the scientific community due to its ability to act as a ligand in organic chemistry.

Scientific Research Applications

  • Synthesis of Bioactive Compounds : (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are important intermediates for synthesizing bioactive compounds. For example, the acylation and subsequent stereoselective reduction of these compounds lead to aminonaphthyl alcohols, which have potential applications in medicinal chemistry (Men Wei-dong, 2013).

  • Large-Scale Stereoselective Processes : The compound has been used in the development of large-scale, stereoselective processes. An example is the synthesis of (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, which demonstrates the potential for efficient production of complex molecules (Z. Han et al., 2007).

  • Synthesis of Dopaminergic Compounds : The compound has been used in the synthesis of dopaminergic compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its relevance in the field of neuroscience and pharmacology (Necla Öztaşkın et al., 2011).

  • Synthesis of Retinoid X Receptor-selective Retinoids : It has been used in the synthesis of novel retinoid X receptor-selective retinoids, which are evaluated for the treatment of non-insulin-dependent diabetes mellitus (M. Faul et al., 2001).

  • Stereoselective Synthesis and Pharmacology : The compound is involved in stereoselective synthesis and pharmacological evaluation, particularly in relation to serotonergic and dopaminergic activity, indicating its significance in drug development (P. Stjernlöf et al., 1993).

  • Chemical Stability in Bromination Processes : It plays a role in studies of chemical stability and regioselectivity in bromination processes, contributing to our understanding of chemical reactions and synthesis strategies (A. Pankratov et al., 2004).

properties

IUPAC Name

(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGXAYOORBASGV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10836130
Record name (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10836130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

828926-46-1
Record name (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10836130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.